molecular formula C13H14N2O3S B6275659 methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate CAS No. 1033693-64-9

methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate

Numéro de catalogue B6275659
Numéro CAS: 1033693-64-9
Poids moléculaire: 278.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate, also known as 4-OSDQB, is a sulfur-containing quinazoline derivative with a wide variety of applications in the field of medicine and scientific research. It is a small molecule that can be synthesized using a variety of methods and has been studied for its potential to be used as an anti-cancer agent. 4-OSDQB has also been studied for its potential to be used in the treatment of neurological disorders, specifically Alzheimer’s disease. Additionally, 4-OSDQB has been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, as well as its potential to be used as an anti-inflammatory agent.

Applications De Recherche Scientifique

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been studied for its potential to be used as an anti-cancer agent. It has been found to have anti-tumor activity in various types of cancer, such as breast cancer, non-small cell lung cancer, and prostate cancer. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been studied for its potential to be used in the treatment of neurological disorders, specifically Alzheimer’s disease. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, as well as its potential to be used as an anti-inflammatory agent.

Mécanisme D'action

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to inhibit the activity of the enzyme diacylglycerol lipase (DGL), which is involved in the production of the lipid mediator prostaglandin E2 (PGE2).
Biochemical and Physiological Effects
methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to have anti-inflammatory effects, as it has been found to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to decrease the production of nitric oxide (NO), which is involved in the regulation of inflammation. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been found to decrease the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to be effective in the treatment of various diseases, such as cancer and Alzheimer’s disease. The limitations of using methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments include its potential to cause side effects, such as nausea, vomiting, and diarrhea. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to be toxic to cells in high concentrations, and it can be difficult to control the concentration of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments.

Orientations Futures

For research on methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate include further investigation into its potential to be used as an anti-cancer agent and its potential to be used in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, further research into the mechanism of action of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its effects on biochemical and physiological processes. Additionally, further research into the potential side effects of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its safety profile. Finally, further research into the potential therapeutic applications of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its potential to be used in the treatment of various diseases.

Méthodes De Synthèse

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate can be synthesized using a variety of methods, such as the Knoevenagel condensation, the Michael addition, and the Suzuki-Miyaura coupling. The Knoevenagel condensation involves the reaction of a carbonyl compound with an amine, and the resulting product is an imine. The Michael addition is a reaction between an enol and an electrophile, and the resulting product is an enone. The Suzuki-Miyaura coupling is a reaction between an organoboron compound and an organohalide, and the resulting product is a biaryl.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate involves the condensation of 2-aminobenzamide with ethyl acetoacetate followed by cyclization and oxidation to form the quinazolinone ring. The resulting compound is then reacted with thionyl chloride to introduce the sulfanyl group, and subsequently esterified with butyric acid to form the final product.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "thionyl chloride", "butyric acid" ], "Reaction": [ "Condensation of 2-aminobenzamide with ethyl acetoacetate in the presence of a base to form 4-ethyl-2-(2-oxo-2-phenylethyl)quinazoline-3-carboxylic acid", "Cyclization of the carboxylic acid with acetic anhydride and a catalyst to form 4-ethyl-2-(2-oxo-2-phenylethyl)quinazolin-3(4H)-one", "Oxidation of the quinazolinone with hydrogen peroxide and a catalyst to form 4-ethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydroquinazolin-4-one", "Reaction of the dihydroquinazolinone with thionyl chloride to introduce the sulfanyl group and form 4-ethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydroquinazolin-4-thione", "Esterification of the dihydroquinazolinone-thione with butyric acid and a catalyst to form methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate" ] }

Numéro CAS

1033693-64-9

Formule moléculaire

C13H14N2O3S

Poids moléculaire

278.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.